1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone
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Overview
Description
1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone is a complex organic compound featuring a dichloroaniline moiety, a sulfanylmethyl group, and a piperidinylphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone typically involves multiple steps, starting with the preparation of 2,5-dichloroaniline. This compound is then subjected to a series of reactions to introduce the sulfanylmethyl and piperidinylphenyl groups. Common reagents used in these reactions include thiourea, piperidine, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the dichloroaniline moiety can be reduced to amines.
Substitution: Halogen atoms in the dichloroaniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloroaniline moiety, sulfanylmethyl group, and piperidinylphenyl structure make it a versatile compound with diverse applications .
Biological Activity
1-[3-[[(2,5-Dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone, often referred to as a piperidine derivative, is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring
- A dichloroaniline moiety
- A sulfanylmethyl group
This unique configuration suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often ranges from 4 to 32 μg/mL, surpassing the activity of standard antibiotics like chloramphenicol .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 4 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
Compound C | 32 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of piperidine derivatives has been documented in several studies. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. For example, new derivatives have shown comparable inhibition rates against both COX-1 and COX-2 isoenzymes, indicating their potential as anti-inflammatory agents .
Case Study: In Vivo Anti-inflammatory Effects
In vivo studies demonstrated that certain derivatives significantly reduced inflammation in animal models. The observed reduction in paw edema after administration of the compound suggests its efficacy in treating inflammatory conditions .
Anticancer Activity
Emerging evidence suggests that compounds similar to this compound may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and disruption of mitochondrial function .
Table 2: Anticancer Activity Data
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound D | MCF-7 | 10 | Apoptosis |
Compound E | HeLa | 15 | Cell cycle arrest |
Compound F | A549 | 8 | Mitochondrial disruption |
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. The presence of the piperidine and oxadiazole rings enhances its affinity for biological targets, leading to:
- Apoptotic signaling : Induction of programmed cell death in cancer cells.
- Inhibition of inflammatory mediators : Blocking pathways that lead to inflammation.
- Antimicrobial action : Disruption of bacterial cell wall synthesis or function.
Properties
Molecular Formula |
C20H23Cl2N3OS |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-[3-[[(2,5-dichloroanilino)-sulfanylmethyl]amino]-4-piperidin-1-ylphenyl]ethanone |
InChI |
InChI=1S/C20H23Cl2N3OS/c1-13(26)14-5-8-19(25-9-3-2-4-10-25)18(11-14)24-20(27)23-17-12-15(21)6-7-16(17)22/h5-8,11-12,20,23-24,27H,2-4,9-10H2,1H3 |
InChI Key |
BSGXPXPAWMKMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(NC3=C(C=CC(=C3)Cl)Cl)S |
Origin of Product |
United States |
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